Tauroglycocholic acid, sodium salt

Description

Molecular Composition and Identification

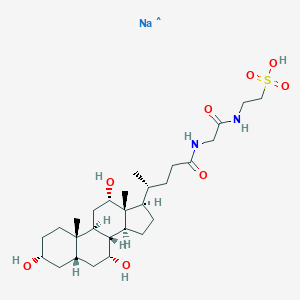

Tauroglycocholic acid sodium salt is a conjugated bile acid with the molecular formula C28H47N2NaO8S and a molecular weight of approximately 594.74 g/mol. It is identified by several CAS registry numbers, primarily 11006-55-6 and 41945-48-6, reflecting slight variations in structural representations. The compound consists of a steroid nucleus with hydroxyl groups and a side chain containing both glycine and taurine conjugations, creating its unique amphipathic properties.

The chemical structure can be represented by the SMILES notation:O[C@H](C[C@@](C[C@H](O)CC1)([H])[C@@]1(C)[C@@]2([H])C[C@@H]3O)[C@@]2([H])[C@@](CC[C@]4([H])[C@H](C)CCC(NCC(NCCS(=O)([O-])=O)=O)=O)([H])[C@]34C.[Na+]

Physical and Chemical Properties

Tauroglycocholic acid sodium salt exhibits several distinctive physical and chemical properties that influence its biological behavior and applications:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 594.74 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: 30 mg/mL (50.44 mM) | |

| Storage Conditions | Store at -20°C | |

| Melting Point | >280°C (dec.) |

The compound's amphipathic nature—possessing both hydrophilic and hydrophobic regions—allows it to function effectively as a surfactant and facilitates its role in biological systems, particularly in lipid solubilization and membrane interactions.

Propriétés

IUPAC Name |

sodium;2-[[2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetyl]amino]ethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUODKHBECQMSKY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N2NaO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41945-48-6 | |

| Record name | Sodium N-(N-choloylglycyl)taurinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tauroglycocholic acid, sodium salt can be synthesized through the conjugation of glycocholic acid with taurine. The reaction typically involves the activation of the carboxyl group of glycocholic acid, followed by the nucleophilic attack of taurine. This process can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the extraction of bile acids from animal sources, followed by chemical modification to achieve the desired conjugation. The process includes purification steps to ensure high purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Tauroglycocholic acid, sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different bile acid derivatives.

Reduction: Reduction reactions can modify its functional groups, altering its properties.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated bile acids, while reduction can yield deoxycholic acid derivatives.

Applications De Recherche Scientifique

2.1. Cholesterol Metabolism

One of the notable applications of TGCA is in studies related to cholesterol metabolism. Research indicates that TGCA can prevent the precipitation of cholesterol crystals, thereby enhancing cholesterol stability in the liquid-crystalline phase of its metabolism. This property makes it a valuable compound for investigating cholestasis and cellular necrosis in liver models .

2.2. Anti-inflammatory Properties

Recent studies have identified TGCA as an effective anti-inflammatory agent. In vitro and in vivo models demonstrated its ability to inhibit macrophage recruitment and reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α during lipopolysaccharide-induced inflammation . This suggests potential therapeutic applications for managing inflammatory diseases.

2.3. Bile Acid Functionality Studies

TGCA is also used extensively in research focused on bile acids' functionality within the human body. It serves as a model compound to study the correlation between bile acids' behavior and various metabolic disorders, including obesity and diabetes . Understanding these relationships may lead to novel therapeutic strategies.

3.1. Cholagogue and Choleretic Agent

In medical settings, TGCA is utilized as a cholagogue (promoting bile flow) and choleretic (stimulating bile production) agent, which can aid digestion and improve fat absorption . Its role in enhancing lipid solubilization is critical for patients with gallbladder dysfunction or those undergoing certain gastrointestinal surgeries.

3.2. Potential in Drug Formulation

Due to its surfactant properties, TGCA has been explored as an excipient in drug formulations aimed at improving bioavailability and solubility of poorly soluble drugs . Its ability to form micelles can enhance drug delivery systems.

Case Studies

Mécanisme D'action

Tauroglycocholic acid, sodium salt exerts its effects by interacting with bile acid receptors and transporters. It acts as a detergent to solubilize fats, facilitating their absorption in the intestines. The compound also modulates the activity of the farnesoid X receptor (FXR) and the bile salt export pump (BSEP), which are involved in bile acid homeostasis and lipid metabolism.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Sodium Salts of Taurine-Conjugated Bile Acids

Structural and Functional Differences

Taurocholic Acid, Sodium Salt :

- Contains three hydroxyl groups (3α,7α,12α), enhancing hydrophilicity and detergent properties.

- Widely used to solubilize membrane-bound proteins due to its moderate CMC (3–11 mM) and aggregation number of 4 .

- High purity grades (e.g., ULTROL®) exhibit low UV absorbance, ideal for spectroscopic studies .

Taurodehydrocholic Acid, Sodium Salt :

- A synthetic derivative with oxidized ketone groups at positions 3, 7, and 12, reducing hydrophilicity.

- Primarily used to stimulate biliary lipid secretion (cholagogue) in therapeutic contexts .

Taurolithocholic Acid, Sodium Salt: Monohydroxylated (3α-OH), making it highly hydrophobic and associated with hepatotoxicity. Acts as a secondary bile acid metabolite and disrupts mitochondrial function at high concentrations .

Taurochenodeoxycholic Acid, Sodium Salt: Dihydroxylated (3α,7α-OH) structure balances hydrophobicity and bioactivity. Demonstrates anti-apoptotic effects by suppressing Bid translocation to mitochondria .

However, the "tauro-" prefix typically indicates taurine conjugation, implying possible nomenclature ambiguity . Functionally distinct as a bile acid transport inhibitor, modulating enterohepatic circulation and cellular uptake mechanisms .

Physicochemical and Application Comparisons

- Solubility and Detergent Properties: Taurocholic acid’s three hydroxyl groups and moderate CMC make it superior for solubilizing lipids and proteins compared to dihydroxylated (taurochenodeoxycholic) or monohydroxylated (taurolithocholic) variants . Taurodehydrocholic acid’s ketone groups reduce micelle stability, limiting its use as a detergent .

- Therapeutic and Research Applications: Taurochenodeoxycholic acid’s anti-inflammatory properties contrast with taurolithocholic acid’s toxicity, highlighting structure-activity relationships in bile acid signaling . Tauroglycocholic acid’s role as a transport inhibitor positions it uniquely for studying bile acid-related metabolic disorders .

Research Findings and Isotopic Variants

- Deuterated Derivatives :

Isotopic variants like taurocholic acid-d₄ (≥98% purity) serve as internal standards for mass spectrometry-based quantification . These analogs retain parental bioactivity while enabling precise metabolic tracking . - Synthetic and Purification Advances: High-purity taurochenodeoxycholic acid (≥98% CP) and custom deuterated forms (e.g., taurochenodeoxycholic-d₉) are commercially available, reflecting demand for precise biochemical tools .

Notes and Limitations

- Data Gaps : Critical parameters like CMC, solubility, and aggregation number for tauroglycocholic acid are unspecified in the evidence, limiting direct comparisons.

Activité Biologique

Tauroglycocholic acid (NaGCH) is a bile acid derivative that plays a significant role in various biological processes, particularly in lipid metabolism and gut microbiota modulation. This article delves into the biological activities of NaGCH, supported by research findings, data tables, and case studies.

Overview of Tauroglycocholic Acid

Chemical Structure and Properties:

- Molecular Formula: C26H45N1O6S

- Molecular Weight: 511.72 g/mol

- Solubility: Soluble in water due to its sodium salt form.

NaGCH is synthesized from taurocholic acid and glycine, forming a conjugated bile acid that is crucial for emulsifying dietary fats and facilitating their absorption in the intestine.

Gene Expression Modulation

Research indicates that NaGCH significantly influences gene expression related to fatty acid metabolism and amino acid transport. A study utilizing RNA sequencing revealed that NaGCH upregulates genes involved in threonine and serine metabolism while downregulating genes associated with pathogenicity in enterotoxigenic E. coli (ETEC) strains. Notable genes affected include:

- tdcA : Transcriptional activator for threonine-serine operon.

- gspD : Involved in type-2 secretion systems.

These findings suggest that NaGCH can modulate metabolic pathways, potentially impacting gut health and pathogen resistance .

Inhibition of Bile Salt Absorption

NaGCH has been shown to inhibit the absorption of taurocholate when present in the mucosal medium. This competitive inhibition indicates its role as a regulator of bile salt transport, which is critical for maintaining bile acid homeostasis . The following table summarizes the effects of NaGCH on taurocholate absorption:

| Condition | Taurocholate Absorption (mpmoles/ml) |

|---|---|

| Control | 240 |

| NaGCH Present | 86 |

| Sodium Deprivation | Significant decrease below 80 mM |

This competitive inhibition suggests that NaGCH may influence enterohepatic circulation dynamics, affecting overall bile acid recycling .

Gut Microbiota Interaction

NaGCH has been implicated in shaping the gut microbiota composition. Its presence can alter the microbial landscape, promoting beneficial bacteria while inhibiting pathogenic species. This modulation is particularly relevant in conditions such as Clostridioides difficile infections, where bile acids play a protective role against pathogen colonization .

Clinical Case Studies

- Metabolic Disorders : A clinical study indicated that patients with metabolic disorders exhibited altered bile acid profiles, including reduced levels of taurocholic acid derivatives. Supplementation with NaGCH showed promise in restoring normal bile acid profiles and improving metabolic parameters .

- Liver Disease : In animal models of liver disease, administration of NaGCH resulted in improved liver function markers and reduced hepatic inflammation. This effect is attributed to its role in enhancing bile flow and reducing cholestasis .

Q & A

Q. How can researchers optimize membrane-based separation techniques for isolating this compound from mixed bile acid pools?

- Methodological Answer : Employ ultrafiltration (10 kDa cutoff) to separate monomeric forms from aggregates. Optimize solvent polarity (e.g., methanol:water gradients) in reverse-phase chromatography. Validate purity via evaporative light scattering detection (ELSD), which is non-destructive and compatible with MS .

Q. What methodologies address the instability of this compound in long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.